1-(2-(Triethoxysilyl)ethyl)aziridine
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Overview
Description
1-(2-(Triethoxysilyl)ethyl)aziridine: is an organosilicon compound with the molecular formula C10H23NO3Si. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and contains a triethoxysilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Triethoxysilyl)ethyl)aziridine can be synthesized through the reaction of aziridine with triethoxysilane in the presence of a catalyst. The reaction typically involves the nucleophilic attack of the aziridine nitrogen on the silicon atom of triethoxysilane, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Triethoxysilyl)ethyl)aziridine undergoes various chemical reactions, including:
Ring-opening reactions: The strained aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Substitution reactions: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids or bases can facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening with an amine nucleophile would yield a different product compared to ring-opening with an alcohol .
Scientific Research Applications
1-(2-(Triethoxysilyl)ethyl)aziridine has several scientific research applications, including:
Materials Science: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Organic Synthesis: The compound’s reactivity makes it useful in the synthesis of complex organic molecules.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for biologically active compounds.
Mechanism of Action
The mechanism by which 1-(2-(Triethoxysilyl)ethyl)aziridine exerts its effects involves the reactivity of the aziridine ring and the triethoxysilyl group. The aziridine ring’s strain makes it highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. The triethoxysilyl group can participate in further functionalization, enabling the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
1-(2-(Trimethoxysilyl)ethyl)aziridine: Similar to 1-(2-(Triethoxysilyl)ethyl)aziridine but with methoxy groups instead of ethoxy groups.
Uniqueness: this compound is unique due to the presence of the triethoxysilyl group, which imparts additional reactivity and potential for functionalization compared to other aziridine derivatives .
Properties
CAS No. |
18297-22-8 |
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Molecular Formula |
C10H23NO3Si |
Molecular Weight |
233.38 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethyl-triethoxysilane |
InChI |
InChI=1S/C10H23NO3Si/c1-4-12-15(13-5-2,14-6-3)10-9-11-7-8-11/h4-10H2,1-3H3 |
InChI Key |
NODBPDRYGJHPDD-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCN1CC1)(OCC)OCC |
Origin of Product |
United States |
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